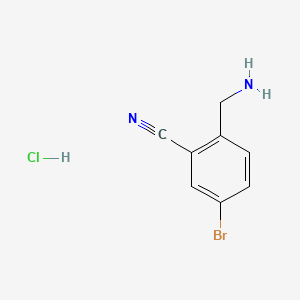
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a benzonitrile moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride typically involves the bromination of benzonitrile followed by the introduction of the aminomethyl group. One common method is the bromination of benzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromobenzonitrile is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to introduce the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, thiourea, and primary amines. Conditions typically involve heating in a polar solvent such as ethanol or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include imines and primary amines.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-5-hydroxybenzonitrile
- 2-(Aminomethyl)-5-chlorobenzonitrile
- 2-(Aminomethyl)-5-fluorobenzonitrile
Uniqueness
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and hydroxy analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its lipophilicity, which can influence its biological activity and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C8H8BrClN2 |
|---|---|
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3H,4,10H2;1H |
Clé InChI |
GPTCKIMINOIJJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C#N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















